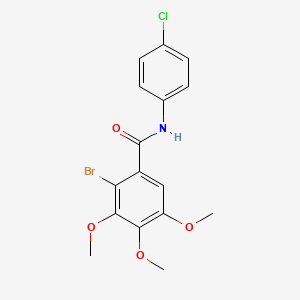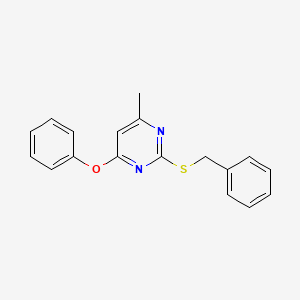
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide, also known as BTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. BTB has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the proteasome by binding to the active site of the enzyme. This binding results in the inhibition of proteasome activity, leading to the accumulation of misfolded and damaged proteins within cells. This accumulation can trigger a variety of cellular responses, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its proteasome inhibitory activity, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of other enzymes, including the chymotrypsin-like activity of the proteasome. 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its specificity for the proteasome. This specificity allows researchers to selectively target the proteasome, without affecting other cellular processes. Additionally, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent proteasome inhibitory activity, making it a valuable tool for researchers studying the proteasome. However, one limitation of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. Additionally, researchers are exploring the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a therapeutic agent in the treatment of cancer and other diseases. Finally, researchers are investigating the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a tool for studying the role of the proteasome in various cellular processes.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 2-bromo-3,4,5-trimethoxyaniline in the presence of a base to form the final product. The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it readily available for research purposes.
Applications De Recherche Scientifique
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as a proteasome inhibitor. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins. Inhibition of proteasome activity has been shown to have therapeutic potential in cancer treatment, as well as in the treatment of other diseases such as neurodegenerative disorders.
Propriétés
IUPAC Name |
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-12-8-11(13(17)15(23-3)14(12)22-2)16(20)19-10-6-4-9(18)5-7-10/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMUXSRUVMADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)

![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)


![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)
![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)